Product packaging for Dimethyldibenzylidene sorbitol(Cat. No.:CAS No. 135861-56-2)

Dimethyldibenzylidene sorbitol

Cat. No.: B138336
CAS No.: 135861-56-2
M. Wt: 414.5 g/mol
InChI Key: YWEWWNPYDDHZDI-JJKKTNRVSA-N
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Description

Historical Context and Evolution of Sorbitol Derivatives in Polymer Science

The journey of sorbitol derivatives in material science began over a century ago, long before the term "supramolecular gel" was coined. rsc.orgscispace.com The parent compound, 1,3:2,4-dibenzylidene-D-sorbitol (DBS), was first synthesized in 1891 by Meunier, who noted its ability to form "transparent gels". rsc.org For decades, DBS was recognized primarily as a low-molecular-weight gelator for organic solvents, finding its way into applications like personal care products. rsc.orgscispace.com

It wasn't until the 1970s that the potential of sorbitol derivatives as nucleating agents for polymers, particularly polyolefins, was discovered. bme.hu This discovery marked a pivotal shift, leading to the development of several generations of sorbitol-based nucleating agents, each designed to improve upon the last in terms of performance and application. acs.org These additives, often termed "clarifiers," function by dissolving in the polymer melt at high temperatures and then recrystallizing upon cooling to form a fine, fibrillar network that templates polymer crystallization. researchgate.netethz.chrsc.org This process results in smaller crystalline structures (spherulites), which significantly enhances the clarity and mechanical properties of the polymer. ethz.chnih.govethz.ch

DMDBS, chemically known as 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol, represents the third generation in this evolutionary line, offering superior performance compared to its predecessors. acs.orgippi.ac.ir

Generation Compound Name Abbreviation Commercial Example
First1,3:2,4-dibenzylidene sorbitolDBSMillad 3905
Second1,3:2,4-bis(p-methylbenzylidene) sorbitolMDBSMillad 3940
Third 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol DMDBS Millad 3988
Fourth1,2,3-tridesoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]nonitolTBPMNMillad NX8000
This table outlines the evolution of sorbitol-based nucleating agents, with DMDBS being a key third-generation compound. acs.org

Academic Significance of DMDBS as a Nucleating Agent and Gelator

The academic interest in DMDBS stems from its dual functionality as both an efficient nucleating agent for semi-crystalline polymers and a versatile organogelator.

As a Nucleating Agent:

DMDBS is most extensively studied for its role as a nucleating and clarifying agent, particularly for isotactic polypropylene (B1209903) (iPP). ippi.ac.irresearchgate.net Its effectiveness is attributed to its "butterfly-like" molecular structure, which facilitates self-assembly into a three-dimensional nanofibrillar network within the polymer melt as it cools. rsc.orgresearchgate.netcore.ac.uk This network provides a high surface area for heterogeneous nucleation, inducing the formation of numerous small spherulites. researchgate.net This contrasts with conventional nucleating agents which are typically insoluble particles. researchgate.net

The addition of even small amounts of DMDBS (typically 0.2-1.0 wt%) can dramatically alter the properties of polypropylene. acs.orgmdpi.com Research has consistently shown that DMDBS:

Increases Crystallization Temperature (Tc): The presence of the DMDBS network provides nucleation sites, allowing the polymer to crystallize at a higher temperature during cooling. researchgate.netresearchgate.net For example, adding 0.2 wt% DMDBS can increase the crystallization peak temperature of iPP from 118.7°C to 130.1°C. researchgate.net

Enhances Optical Properties: By reducing the size of spherulites to be smaller than the wavelength of visible light, DMDBS significantly reduces light scattering, leading to improved clarity and reduced haze in the final product. ethz.chnih.gov

Improves Mechanical Properties: The resulting fine-grained crystalline structure can lead to an increased elastic modulus, yield stress, and tensile strength. researchgate.netethz.chethz.ch

The table below summarizes the typical effects of DMDBS on isotactic polypropylene (iPP) properties.

Property Effect of DMDBS Addition Underlying Mechanism
Crystallization TemperatureIncreasesFormation of a fibrillar network provides nucleation sites. researchgate.netmdpi.com
Spherulite SizeDecreasesHigh nucleation density leads to smaller crystal aggregates. nih.govmdpi.com
Optical Clarity (Haze)Increases (Decreases)Smaller spherulites reduce light scattering. ethz.ch
Mechanical StrengthIncreasesFiner crystalline structure enhances modulus and yield strength. researchgate.netethz.ch
This table details the significant impact of DMDBS as a nucleating agent on the physical and mechanical properties of iPP.

As a Gelator:

Beyond its application in bulk polymers, the self-assembly of DMDBS into fibrillar networks makes it an effective low-molecular-weight organogelator. researchgate.netacs.org It can gel a variety of organic solvents, a property that is highly dependent on solvent polarity. rsc.orgacs.org For instance, DMDBS is soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in solvents like toluene (B28343) or 1-propanol; however, it can form stable organogels in binary mixtures of these solvents. acs.org The gelation mechanism involves hydrogen bonding interactions between the hydrophilic sorbitol "bodies" of the DMDBS molecules, leading to the formation of a 3D network that immobilizes the solvent. researchgate.netacs.org Scanning electron microscopy reveals that these gels consist of entangled, three-dimensional fibrillar networks. acs.org

Current Research Landscape and Emerging Trends Pertaining to DMDBS

Current research continues to explore and expand the applications of DMDBS, moving beyond its traditional role in polypropylene.

Advanced Polymer Systems:

Olefin Block Copolymers (OBCs): Studies have shown that DMDBS can effectively tailor the crystallization behavior and morphology of OBCs. nih.gov It self-assembles into crystalline fibrils within the OBC matrix, increasing the crystallization rate and leading to enhanced optical transparency. nih.gov

High-Pressure Crystallization: Research has investigated the role of DMDBS in the high-pressure crystallization of iPP, which favors the formation of the γ-polymorph instead of the typical α-form. mdpi.com Results indicate that DMDBS can effectively nucleate the γ-form of iPP under pressures up to 300 MPa, increasing both the crystallization temperature and the γ-form content. mdpi.com

Other Polymers: The nucleating effect of sorbitol derivatives is also being explored in other polymers, such as poly(lactic acid) (PLA) and polyethylene (B3416737) (PE), to improve their crystallization rates and physical properties. ethz.chutwente.nl

Novel Applications:

Electret Materials: DMDBS is being investigated for its influence on the charge storage properties of iPP electret materials, which are used in filters and sensors. researchgate.net

Biomedical Potentials: The gelation properties of DMDBS in mixed solvents suggest potential uses in biomedical applications, such as for drug delivery systems or as scaffolds for tissue engineering.

Energy Technology: The ability to form stable gels in electrolytes has led to considerations for applications in energy technology, such as in dye-sensitized solar cells. rsc.orgscispace.com

The ongoing research into DMDBS highlights its versatility as a functional molecule. By manipulating its self-assembly in different polymer matrices and solvent systems, scientists continue to unlock new functionalities and applications, solidifying its importance in modern materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O6 B138336 Dimethyldibenzylidene sorbitol CAS No. 135861-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[(4R,4aR,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-5-7-17(9-15(13)3)23-27-12-20-22(30-23)21(19(26)11-25)29-24(28-20)18-8-6-14(2)16(4)10-18/h5-10,19-26H,11-12H2,1-4H3/t19-,20+,21-,22-,23?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEWWNPYDDHZDI-JJKKTNRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)C(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)[C@@H](CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051297
Record name 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol
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Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]-
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CAS No.

135861-56-2
Record name Bis(3,4-dimethylbenzylidene) sorbitol
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Record name Dimethyldibenzylidene sorbitol
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Record name D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]-
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Record name 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol
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Record name D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]
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Record name DIMETHYLDIBENZYLIDENE SORBITOL
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Synthesis and Reaction Mechanisms of Dimethyldibenzylidene Sorbitol

Condensation Reaction Pathways of D-Sorbitol with Dimethylbenzaldehyde

The fundamental synthesis of DMDBS involves the reaction of D-sorbitol with two equivalents of dimethylbenzaldehyde. google.com This reaction forms acetal (B89532) linkages between the hydroxyl groups of the sorbitol backbone and the aldehyde groups of dimethylbenzaldehyde. evitachem.com

A patented method for producing DMDBS involves a multi-step process starting with the bromination of o-xylene. This creates a mixture of 4-bromo-o-xylene (B1216868) and 3-bromo-o-xylene. These intermediates are then converted to their corresponding dimethylbenzaldehydes via a Grignard reaction. Finally, the resulting 3,4-dimethylbenzaldehyde (B1206508) is reacted with sorbitol in the presence of a catalyst and solvent to yield DMDBS. google.com This particular route is noted for its cost-effectiveness as it doesn't require the separation of the 3,4-dimethylbenzaldehyde from its 2,3-isomer. google.com

Table 1: DMDBS Synthesis Reaction Parameters

ParameterValue/Condition
Reactants D-Sorbitol, 3,4-Dimethylbenzaldehyde
Molar Ratio (Sorbitol:Aldehyde) 1:1 to 1:5 google.com
Catalyst Brønsted acids (e.g., methanesulfonic acid, sulfuric acid) evitachem.comgoogle.com
Solvent System Cyclohexane (B81311) and Methanol (B129727) google.com
Temperature Reflux google.com
Reaction Time ~5 hours google.com

Brønsted acid catalysts are crucial for the synthesis of DMDBS. evitachem.combath.ac.uk Acids such as methanesulfonic acid and sulfuric acid are commonly employed to facilitate the condensation reaction. evitachem.comgoogle.com The catalyst protonates the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of sorbitol.

One patented method highlights the use of methanesulfonic acid as the catalyst. google.com The catalyst is added in stages to control the reaction. An initial portion is added dropwise to delay the onset of gel formation, and the remainder is added later in the reaction to ensure completion. google.com The use of a solid acid catalyst has also been investigated, with studies exploring the impact of catalyst amount on reaction yield and product melting point. researchgate.net

The choice of solvent system significantly impacts the efficiency of DMDBS synthesis and the precipitation of the final product. evitachem.com A common approach utilizes a mixed solvent system of cyclohexane and methanol. google.com This combination is effective because it can dissolve the reactants while facilitating the precipitation of the DMDBS product. evitachem.com

A specific method employs a mixture of cyclohexane and methanol in a volume ratio of 2:1. google.com The total amount of the mixed solvent is typically 1 to 10 times the total weight of the sorbitol and 3,4-dimethylbenzaldehyde reactants. google.com This carefully controlled solvent environment helps to manage the reaction's tendency to form a gel, which can impede stirring and reduce yield. google.com The use of a large volume of solvent under mild conditions helps to ensure the reaction proceeds smoothly. google.com

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods for producing DMDBS. evitachem.commdpi.com This technique can lead to higher yields and shorter reaction times. mdpi.com The process involves heating a mixture of D-sorbitol and dimethylbenzaldehyde in the presence of a Brønsted acid catalyst, such as sulfuric acid, under microwave irradiation. evitachem.com

Research has shown that this method can achieve yields of up to 93% with reaction temperatures ranging from 50 to 150 degrees Celsius. evitachem.com The use of microwave irradiation is considered a greener synthetic approach as it can reduce reaction times and energy consumption. mdpi.comresearchgate.net

Chemical Reactivity and Stability of DMDBS in Diverse Environments

Dimethyldibenzylidene sorbitol exhibits distinct chemical reactivity and stability depending on the surrounding chemical environment. It is generally stable under normal storage and handling conditions but can undergo specific reactions under certain conditions. chemos.de

The synthesis of DMDBS is a prime example of acetal formation. evitachem.com This reaction involves the nucleophilic addition of the hydroxyl groups of D-sorbitol to the carbonyl carbon of dimethylbenzaldehyde. The reaction is acid-catalyzed, with the acid protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com The alcohol (sorbitol) then attacks the carbonyl carbon, and after a series of proton transfer steps and the elimination of water, the acetal is formed. youtube.com This process results in the characteristic butterfly-like structure of DMDBS, with the sorbitol backbone linked to two benzylidene groups. evitachem.com

Under acidic conditions, the acetal linkages in this compound are susceptible to hydrolysis. evitachem.com This reaction is essentially the reverse of the acetal formation process. chemistrysteps.com In the presence of acid and water, the acetal is cleaved, yielding the original D-sorbitol and dimethylbenzaldehyde derivatives. evitachem.com This susceptibility to acid-catalyzed hydrolysis is a key chemical property of acetals. rsc.org

Reactivity with Polymer Matrices During Nucleation

This compound (DMDBS) is a highly effective nucleating agent, particularly for isotactic polypropylene (B1209903) (iPP), that operates through a distinct mechanism of self-assembly within the polymer melt. plaschina.com.cnnih.gov During processing at elevated temperatures, DMDBS dissolves in the molten polymer, forming a homogeneous solution. researchgate.netcnrs.fr Upon cooling, the DMDBS molecules self-assemble through hydrogen bonding and π-π interactions between the phenyl rings, crystallizing before the polymer does. cnrs.frresearchgate.net

This crystallization does not result in simple particles; instead, it forms a three-dimensional, sample-spanning network of fine, interconnected nanofibrils. researchgate.netcnrs.fr These fibrils, often less than 10 nanometers in diameter, create a vast surface area that serves as a template for the heterogeneous nucleation of polymer crystals. researchgate.net The surface of this DMDBS network provides tailored nucleation sites that can promote the epitaxial growth of polymer spherulites. researchgate.net

The primary effects of this nucleating activity are a significant increase in the polymer's crystallization temperature (Tc), a faster crystallization rate, and a reduction in the size of the polymer spherulites. plaschina.com.cnresearchgate.net By providing a high density of nucleation sites, the DMDBS network forces the growth of many small spherulites instead of fewer large ones. Spherulites smaller than the wavelength of visible light reduce light scattering, which is why DMDBS is also known as a clarifying agent for polypropylene, enhancing its transparency. mdpi.com

The efficiency of DMDBS is dependent on its concentration. A maximum increase in the crystallization temperature of iPP is typically observed at DMDBS concentrations between 0.2 and 1.0 wt%. nih.gov Within this range, DMDBS crystallizes effectively to form the fibrillar network. However, at very high concentrations (e.g., above 2 wt%), liquid-liquid phase separation can occur at high temperatures, and at concentrations above 1 wt%, the additive can have an adverse effect on the optical properties of iPP due to the formation of aggregates and defects. nih.govresearchgate.net The method of incorporating the additive, such as using a masterbatch, can also influence the phase separation temperature and the final rheological properties of the polymer. cnrs.fr

Beyond polypropylene, DMDBS has also been shown to be an effective nucleating agent for other polymers, such as olefin block copolymers (OBC), where it can increase the crystallization rate and decrease crystal size. researchgate.net

Table 1: Effect of DMDBS Concentration on the Peak Crystallization Temperature (Tc) of Polypropylene (PP)
DMDBS Concentration (wt%)Peak Crystallization Temperature (Tc) (°C)Reference
0.0 (Neat PP)122.0 afm.cn
0.1Not specified plaschina.com.cn
0.3126.3 plaschina.com.cnafm.cn
0.5127.0 plaschina.com.cnafm.cn
0.7Not specified plaschina.com.cn
1.0127.1 nih.govafm.cn

Comparative Analysis of DMDBS Synthesis Techniques

The synthesis of this compound involves the acid-catalyzed condensation reaction between D-sorbitol and 3,4-dimethylbenzaldehyde. Over the years, production methods have evolved from traditional batch processes to more advanced continuous and green chemistry approaches.

Batch vs. Continuous Synthesis Processes

Batch Synthesis: The traditional and most common industrial method for producing DMDBS is through batch processing. katanamrp.comcerionnano.com In a typical setup, reactants (sorbitol and 3,4-dimethylbenzaldehyde) are charged into a large, jacketed reactor with a solvent mixture, such as cyclohexane and methanol. google.com An acid catalyst, like sulfuric acid or p-toluenesulfonic acid, is added, and the mixture is heated to reflux. google.comrsc.org A critical step in this process is the continuous removal of water formed during the reaction via azeotropic distillation to drive the reaction equilibrium towards the product. This process can be challenging due to the tendency of the reaction mixture to form a gel, requiring specialized reactors with forced agitation (e.g., kneaders or paddle reactors) to maintain homogeneity. google.com After the reaction is complete, the catalyst is neutralized, and the solid product is purified through washing and drying. google.comrsc.org Batch processes offer flexibility, allowing for the production of different product grades in the same equipment, but can have higher unit costs due to lower production rates and downtime between batches for cleaning and setup. katanamrp.compatsnap.com

Continuous Synthesis: More recently, continuous flow synthesis has emerged as a promising alternative. researchgate.netosti.gov This technique utilizes microreactors or tubular flow reactors, which offer superior control over reaction parameters like temperature and residence time. osti.gov Continuous processes can lead to higher production output with no interruption, reduced waste, and improved safety due to the smaller volumes of reactive material being handled at any given time. upkeep.comnews-medical.net For DMDBS synthesis, continuous flow has been shown to achieve high yields (94%) and purity (96%) with significantly shorter residence times (1–2 hours) compared to batch methods. However, a major challenge for the continuous synthesis of DMDBS is the potential for reactor fouling due to the precipitation of the product within the narrow channels of the reactor, which can hinder scalability. Some patented methods describe a hybrid approach, where the raw material (3,4-dimethylbenzaldehyde) is produced continuously, and the final condensation reaction is performed in a specialized batch reactor designed to mitigate gel formation, combining the benefits of both systems. google.com

Table 2: Comparison of Batch and Continuous Synthesis for DMDBS
ParameterBatch ProcessContinuous Flow Process
Process Type Discrete quantities produced in a single run with defined start/end points. katanamrp.comOngoing, uninterrupted production flow. upkeep.com
Equipment Large, agitated reactors (e.g., jacketed kneaders). google.comMicroreactors, tubular reactors.
Control Less precise control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time. researchgate.net
Flexibility High; equipment can be reconfigured for different products. katanamrp.comLower; designed for a specific product and capacity. cerionnano.com
Scalability Well-established for large scale.Can be challenging due to issues like reactor fouling.
Challenges Gel formation, long reaction times, downtime between batches. google.compatsnap.comProduct precipitation/fouling, potential for blockages.

Green Chemistry Approaches in DMDBS Production

In line with the global push for sustainable manufacturing, several green chemistry principles have been applied to the synthesis of DMDBS to reduce its environmental impact. pharmacyjournal.inrsc.org

Use of Renewable Feedstocks: The synthesis of DMDBS inherently utilizes D-sorbitol, a sugar alcohol that is produced from renewable biomass resources like corn starch, which aligns with the principle of using renewable raw materials. rsc.org

Greener Solvents and Catalysts: Traditional synthesis relies on organic solvents and strong acid catalysts. rsc.org Green alternatives have been explored to minimize hazardous waste. One approach involves using water as the reaction solvent with an arylsulfonic acid catalyst, simplifying the process and reducing the use of volatile organic compounds (VOCs). rsc.org Another significant advancement is the use of ionic liquids as both the reaction medium and catalyst. google.comgoogle.com Ionic liquids are non-volatile, thermally stable, and can often be recycled, offering a path to a cleaner process with high product purity and yield without residual acid. rsc.orgpharmacyjournal.in

Energy-Efficient Methods: Microwave-assisted synthesis (MAS) represents a key energy-efficient technique. nih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often increase product yields compared to conventional heating methods. nih.govwhiterose.ac.uk For example, the Hantzsch condensation, a similar multi-component reaction, shows significantly higher yields in shorter times under microwave irradiation compared to conventional heating. nih.gov This method, often performed under solvent-free conditions, further enhances its green credentials by minimizing both energy and solvent use. nih.gov

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for DMDBS
AspectConventional MethodGreen Chemistry Approach
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH). rsc.orgRecyclable ionic liquids, arylsulfonic acids. rsc.orggoogle.com
Solvent Organic solvents (e.g., cyclohexane, methanol). google.comWater, ionic liquids, or solvent-free conditions. rsc.orgnih.gov
Energy Source Conventional heating (reflux). google.comMicrowave irradiation (MAS). nih.govwhiterose.ac.uk
Key Advantages Well-established, relatively low-cost reagents.Reduced waste, lower energy consumption, shorter reaction times, improved safety. upkeep.comrsc.org
Key Disadvantages Generates acidic waste, uses hazardous organic solvents, long reaction times.Higher initial cost of some catalysts (e.g., ionic liquids), potential scalability challenges for some methods.

Supramolecular Assembly and Fibril Formation of Dmdbs

Molecular Conformation and Self-Assembly Mechanisms

The self-assembly of DMDBS is a direct consequence of its unique molecular architecture and the non-covalent interactions it can form. researchgate.netresearchgate.net

The DMDBS molecule adopts a distinct "butterfly-like" conformation. dokumen.pub In this arrangement, the two dimethylbenzylidene groups act as the "wings," which are hydrophobic, while the sorbitol backbone constitutes the hydrophilic "body". researchgate.netresearchgate.net This amphiphilic nature is crucial for its self-assembly. The hydrophobic wings allow for dispersion within non-polar environments like a polypropylene (B1209903) melt, while the polar body, with its hydroxyl groups, facilitates strong intermolecular interactions. researchgate.netdokumen.pub This specific shape is fundamental to the molecule's ability to organize into the networks that make it an effective gelator and nucleating agent.

The primary driving forces behind the self-assembly of DMDBS molecules are intermolecular hydrogen bonding and π-π stacking interactions. researchgate.net The hydroxyl groups on the sorbitol "body" are capable of forming multiple hydrogen bonds with neighboring molecules. researchgate.netresearchgate.net Theoretical calculations and spectroscopic studies suggest that these directional hydrogen bonds, along with π-stacking of the aromatic rings of the benzylidene "wings," control the local stacking of the molecules. researchgate.net This combination of interactions leads to the formation of stable, one-dimensional fibrillar structures. Molecular dynamics simulations have shown that DMDBS dimers can form both hydrogen bonds and participate in π interactions, indicating a complex mechanism for nanofibril formation. researchgate.net

The initial self-assembly of DMDBS molecules into primary fibrils leads to the development of a complex, three-dimensional nanofibrillar network. researchgate.netresearchgate.net Electron microscopy studies have revealed a hierarchical structure where long, thin fibrils, typically less than 100 nm in cross-section, are themselves composed of even thinner nanofibrils with diameters of less than 10 nm. nih.govacs.org These nanofibrils interconnect to form a sample-spanning network that immobilizes the surrounding medium, such as a polymer melt, through surface tension. researchgate.netacs.org The vast surface area of this network provides numerous nucleation sites for polymer crystallization. researchgate.net The formation of this network can be observed through rheological measurements, as it leads to a significant increase in the viscosity of the polymer melt. dokumen.pubmdpi.com

Kinetics of DMDBS Solidification and Fibril Formation in Polymer Melts

The formation of the DMDBS fibrillar network within a polymer melt is a kinetic process influenced by factors such as temperature and concentration. nih.govacs.org

The formation of the fibrillar network follows a nucleation and growth mechanism. researchgate.netacs.org As a solution of DMDBS in a polymer melt is cooled, the DMDBS molecules begin to aggregate and form stable nuclei. These nuclei then grow into the elongated fibrillar structures. researchgate.net This process is controlled by the rate of nucleation. nih.govacs.org The first half of the exothermic peak observed during isothermal crystallization is often attributed to nucleation via the epitaxy of polymer chains onto the DMDBS fibrils, while the latter half reflects the growth of the crystals. mdpi.com The mechanism by which the large-scale spherulite-like microstructures develop is also considered to be nucleation and growth. acs.org

Studies using techniques like in-situ small-angle X-ray scattering (SAXS) have shown a dynamic lag in the kinetics of fibrillar structure formation, which is dependent on temperature. nih.govacs.org This lag provides further evidence for a nucleation-controlled process. researchgate.net The gelation half-time, or the time it takes for half of the network to form, is also a function of temperature. researchgate.net For instance, in a polypropylene melt with 1% DMDBS, the gelation half-time varies significantly with temperature. researchgate.net The crystallization temperature of the polymer increases with higher DMDBS content, indicating that the additive accelerates crystallization. mdpi.com The melting of this fibrillar structure also occurs over a specific temperature range, which is dependent on the DMDBS concentration. dokumen.pubresearchgate.net

Interactive Data Table: Effect of DMDBS Concentration on Polypropylene Crystallization

DMDBS Content (wt%)Crystallization Peak Temperature (Tc,p) (°C)Melting Temperature (Tm) (°C)Relative Crystallinity (Xc) (%)
0106.3120.530.1
0.1110.5120.731.5
0.3112.5120.932.1
0.5113.2121.132.8
1.0114.0121.533.5

Data adapted from a study on the non-isothermal crystallization of an olefin block copolymer with DMDBS, showing a similar trend for increased crystallization temperature with increasing additive content. mdpi.com

Phase Behavior of DMDBS in Polymer Systems

The integration of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) into polymer systems significantly alters the phase behavior of the host polymer. acs.orgmaterials-science.info This phenomenon is fundamental to its function as a nucleating and clarifying agent, particularly in polyolefins like isotactic polypropylene (iPP). The process is governed by temperature and concentration, leading to the formation of a structured network within the polymer matrix.

Homogeneous Solution Formation and Subsequent Phase Separation

At sufficiently high temperatures, DMDBS dissolves completely within a polymer melt, forming a single-phase, homogeneous solution. acs.orgmaterials-science.info In this state, the DMDBS molecules are dispersed throughout the polymer matrix. However, as the system is cooled, a liquid-solid phase separation occurs. kaust.edu.sa Before the polymer itself begins to crystallize, the DMDBS molecules self-assemble and crystallize, precipitating out of the solution to form a network of solid nanofibrils. acs.orgkaust.edu.samdpi.com

This phase separation is a critical step, as the resulting fibrillar network provides a vast number of nucleation sites for the subsequent crystallization of the polymer upon further cooling. acs.orgmaterials-science.info The temperature at which this sudden increase in viscosity occurs, due to the formation of the DMDBS network, is defined as the phase separation temperature. ippi.ac.ir The process is thermoreversible; upon heating, the DMDBS fibrils dissolve back into the polymer melt at a dissolution temperature (TmDMDBS) that is higher than the crystallization temperature of the fibrils (TcDMDBS). kaust.edu.sa

Non-Equilibrium Phase Diagrams and Their Interpretation

The phase behavior of DMDBS in a polymer matrix, such as isotactic polypropylene (iPP), can be represented by a non-equilibrium phase diagram. These diagrams illustrate the relationship between temperature, DMDBS concentration, and the physical state of the mixture. The system is often described as having monotectic phase behavior. researchgate.net

These diagrams delineate the temperature-concentration regions where the system exists as a homogeneous solution versus a two-phase system, which consists of solid DMDBS fibrils dispersed within the liquid polymer melt. kaust.edu.sa The lines on the phase diagram represent the phase separation temperature upon cooling and the dissolution temperature upon heating. These transitions are not always at equilibrium, as they can be influenced by kinetic factors such as the cooling rate. ippi.ac.ir

Interpreting these diagrams is crucial for polymer processing. For instance, a temperature window exists between the DMDBS crystallization temperature (TcDMDBS) and its dissolution temperature (TmDMDBS) where a percolated network of DMDBS fibrils is present within the still-molten polymer. kaust.edu.sa Applying a shear flow in this window can align the fibrils, which then act as a template, inducing a highly oriented crystalline morphology in the polymer upon subsequent cooling. acs.orgkaust.edu.sa

Influence of Concentration on Phase Separation Temperature

The concentration of DMDBS in the polymer melt has a direct and significant impact on the phase separation temperature. Generally, as the concentration of DMDBS increases, the temperature at which it phase separates and crystallizes from the solution also increases. kaust.edu.samdpi.com This relationship is a key feature of the binary phase diagrams for DMDBS-polymer systems.

Research has quantified this effect in various polymer systems. For example, in isotactic polypropylene (iPP), the temperature at which the DMDBS network forms and can be manipulated by shear flow increases with higher DMDBS content. kaust.edu.sa Similarly, the dissolution temperature of the fibrillar network upon heating is also elevated at higher concentrations. researchgate.net This concentration dependence allows for precise control over the polymer's final crystalline morphology and properties. mdpi.comresearchgate.net

The following tables summarize research findings on the effect of DMDBS concentration on thermal events in polymer systems.

Table 1: Effect of DMDBS Concentration on Dissolution and Templating Temperatures in Isotactic Polypropylene (iPP)

DMDBS Concentration (wt%)Templating Temperature (°C)Fibril Dissolution Temperature (°C)Source
0.3185- kaust.edu.sa
0.4-~190 researchgate.net
0.7195- kaust.edu.sa
1.0210~225 kaust.edu.saresearchgate.net

Table 2: Influence of DMDBS Concentration on Crystallization Peak Temperature (Tc,p) of Olefin Block Copolymer (OBC)

DMDBS Concentration (wt%)Crystallization Peak Temperature (Tc,p) (°C)Source
0.0106.3 mdpi.com
0.1111.4 mdpi.com
0.3112.9 mdpi.com
0.5113.6 mdpi.com
1.0114.0 mdpi.com

Role of Dmdbs As a Nucleating Agent in Polymer Crystallization

Mechanisms of Nucleation in Semi-Crystalline Polymers

The efficacy of DMDBS as a nucleating agent stems from its specific interactions with the polymer matrix at a molecular level. Unlike particulate nucleants, DMDBS belongs to a class of soluble or self-assembling nucleating agents. mdpi.com At typical processing temperatures, it dissolves into a homogeneous solution with the molten polymer. acs.org Upon cooling, but still at temperatures above the polymer's crystallization point, the DMDBS molecules re-crystallize and self-assemble into a supramolecular, three-dimensional fibrillar network. nih.govmdpi.comresearchgate.net This network provides a vast surface area that serves as the foundation for subsequent polymer nucleation. mdpi.com

The primary mechanism by which DMDBS operates is heterogeneous nucleation. mdpi.com This process occurs when polymer chains align in an orderly fashion on the surface of foreign bodies or "impurities" dispersed within the melt. mdpi.com In this case, the self-assembled DMDBS nanofibrils act as these nucleation sites. mdpi.comacs.org

Upon cooling from a homogeneous melt, DMDBS precipitates to form a fine, interconnected network of crystalline fibrils. acs.orgnih.gov These fibrils, which can have diameters of approximately 10 nm or less, create a scaffold throughout the polymer matrix. acs.orgresearchgate.netacs.org The surface of this extensive fibrillar network lowers the energy barrier required for the polymer to form stable crystal nuclei. mdpi.com This leads to a massive increase in the number of nucleation sites compared to an un-nucleated polymer, where nucleation would rely on random density fluctuations (homogeneous nucleation) or incidental impurities. mdpi.com The result is the formation of a much larger number of smaller, more uniform polymer crystals, which significantly alters the final morphology and properties of the material. nih.govmdpi.com

A more specific form of heterogeneous nucleation that describes the interaction between DMDBS and polymers like polypropylene (B1209903) is epitaxy. Epitaxial nucleation refers to the oriented growth of one crystalline substance on the surface of another, where a crystallographic relationship exists between the two. The mechanism of nucleation in polymers containing agents like DMDBS is often described as epitaxial crystallization. researchgate.net

For the DMDBS system, it is proposed that the crystal lattice of the DMDBS fibrils provides a suitable template for the alignment and packing of polymer chains. nih.gov This is particularly effective in polypropylene, where the crystalline structures and lattice parameters of DMDBS and the polymer are compatible. nih.govresearchgate.net The polymer chains deposit onto the fibril surface in a non-random, oriented manner, adopting a crystal structure that is influenced by the underlying DMDBS substrate. nih.gov The lateral growth of isotactic polypropylene (iPP) lamellae, for instance, occurs orthogonally to the axis of the DMDBS fibril. acs.org This templating effect means that if the DMDBS fibril network is oriented by flow during processing, this orientation can be transferred to the polymer crystals, leading to highly oriented morphologies. acs.orgresearchgate.net

Polymers like isotactic polypropylene (iPP) can crystallize into several different crystal structures, or polymorphs, with the most common being the monoclinic α-form and the orthorhombic γ-form. DMDBS is well-established as a highly effective nucleating agent for the α-form of iPP under standard atmospheric pressure conditions. nih.govplaschina.com.cn The addition of DMDBS does not typically alter the α-crystalline pattern of iPP but refines its structure. researchgate.net

Impact of DMDBS on Crystallization Kinetics

The introduction of DMDBS into a polymer matrix has a dramatic effect on the speed and nature of the crystallization process. By providing a high density of pre-formed nucleation sites, DMDBS fundamentally alters the kinetics, whether the polymer is cooled at a steady rate (non-isothermal) or held at a constant temperature to crystallize (isothermal).

The crystallization half-time (t½), which is the time required to reach 50% of the final crystallinity, is substantially decreased with the addition of DMDBS. nih.gov For example, in an olefin block copolymer (OBC), the crystallization half-time decreased significantly after adding DMDBS. nih.gov Similarly, for iPP, the half-time of crystallization for the virgin polymer is considerably larger than that for iPP nucleated with DMDBS when cooled at the same rate. researchgate.net This acceleration means that products can be processed faster in industrial settings, as the material solidifies more quickly. researchgate.net

Table 1: Effect of DMDBS on Isothermal Crystallization Half-Time (t1/2) of Olefin Block Copolymer (OBC) at Different Temperatures.
Crystallization Temperature (°C)SampleCrystallization Half-Time (t1/2) (min)
110Pure OBC~1.5
OBC + DMDBS (0.25%)<1.0
112Pure OBC~3.0
OBC + DMDBS (0.25%)~1.5
114Pure OBC~6.0
OBC + DMDBS (0.25%)~2.5
Data derived from graphical representations in scientific literature. nih.gov

The nucleating effect of DMDBS is evident in both non-isothermal and isothermal crystallization studies.

During non-isothermal crystallization , which mimics the cooling process in many industrial applications like injection molding, the addition of DMDBS leads to a significant increase in the crystallization peak temperature (Tc or Tp). nih.govtandfonline.com This means that crystallization begins and peaks at a higher temperature during the cooling cycle. For instance, with a 0.2 wt.% concentration of DMDBS in iPP, the crystallization peak temperature at a cooling rate of 10°C/min increased from 118.7°C to 130.1°C. tandfonline.com This higher crystallization temperature allows for a shorter cycle time as the part solidifies and becomes dimensionally stable sooner. researchgate.net

Table 2: Effect of DMDBS Content on Non-Isothermal Crystallization Peak Temperature (Tc,p) of Olefin Block Copolymer (OBC) at a cooling rate of 10 °C/min.
DMDBS Content (wt.%)Crystallization Peak Temperature (Tc,p) (°C)
0 (Pure OBC)106.3
0.25107.7
0.5108.9
1.0110.9
2.5113.9
5.0114.0
Data sourced from thermal analysis of OBC/DMDBS composites. nih.gov

In isothermal crystallization , where the polymer is quickly cooled to a specific temperature and held there, DMDBS demonstrates a pronounced nucleating efficiency, particularly at higher crystallization temperatures (i.e., lower undercooling). nih.gov At these temperatures, the intrinsic nucleation rate of the pure polymer is very slow. The presence of DMDBS provides the necessary nucleation sites to initiate rapid crystallization. nih.gov The addition of DMDBS increases the crystallization rate, and as the concentration of DMDBS increases, this acceleration becomes more remarkable. nih.gov

Influence on Crystallization Temperature (Tc) and Melt Temperature (Tm) of Polymers

Dimethyldibenzylidene sorbitol (DMDBS) significantly alters the thermal properties of crystallizable polymers by acting as a highly effective nucleating agent. Its primary influence is observed in the elevation of the crystallization temperature (Tc), which is the temperature at which the polymer begins to crystallize from its molten state upon cooling. The addition of DMDBS provides a high density of nucleation sites, which reduces the energy barrier for crystal formation and allows crystallization to occur at a higher temperature and a faster rate. mdpi.commdpi.com

In isotactic polypropylene (iPP), the addition of DMDBS results in a marked increase in Tc. researchgate.net For instance, studies have shown that the Tc of iPP can be increased by approximately 11°C with the incorporation of DMDBS. mdpi.com This effect is concentration-dependent, with a maximum increase in Tc typically observed in compositions containing between 0.2 and 1.0 wt% of DMDBS. mdpi.comresearchgate.net Similarly, in olefin block copolymers (OBC), DMDBS accelerates crystallization, leading to a substantial increase in the crystallization peak temperature. Research has demonstrated an increase in the Tc peak of OBC from 106.3°C in the neat polymer to 114.0°C with the addition of DMDBS. nih.gov

The effect of DMDBS on the melting temperature (Tm) is generally less pronounced than its effect on Tc. In many cases, a slight increase in Tm is observed. nih.govplaschina.com.cn This can be attributed to the formation of more perfect and uniform crystalline structures due to the enhanced nucleation. In some systems, such as OBC, the introduction of DMDBS can also lead to a broadened melting peak, which suggests a wider distribution in the thickness of the polymer lamellae. nih.gov

Table 1: Effect of DMDBS Concentration on the Crystallization Peak Temperature (Tc,p) of Olefin Block Copolymer (OBC)

Data derived from research on Olefin Block Copolymer systems. nih.gov

Modulation of Polymer Crystalline Morphology by DMDBS

The incorporation of DMDBS profoundly modifies the crystalline morphology of polymers. By providing a multitude of nucleation sites, it influences the size, shape, and arrangement of the crystalline structures that form as the polymer solidifies.

Formation of Spherulites and Reduction of Crystal Size

One of the most significant morphological changes induced by DMDBS is the drastic reduction in the size of spherulites, which are spherical semi-crystalline structures common in many polymers. nih.govplaschina.com.cn In the absence of a nucleating agent, polymers like iPP typically form a small number of large spherulites. The addition of DMDBS creates a high density of nuclei, leading to the simultaneous growth of a large number of smaller spherulites. researchgate.net This reduction in crystal size is a key factor in improving the optical properties, such as clarity and haze, of the polymer. nih.govnih.gov The effect is observed across different polymers; for example, in olefin block copolymers, even a low addition of DMDBS significantly decreases the crystal size. nih.govnih.gov

Transcrystallinity Phenomena Induced by DMDBS

DMDBS can induce a specific type of crystalline morphology known as transcrystallinity. Transcrystallinity is characterized by a layer of oriented crystals that grow perpendicular to the surface of a nucleating substrate, such as a fiber or, in this case, the DMDBS fibrils. Research on iPP containing DMDBS has shown the formation of a fibrillar transcrystalline structure, which contrasts with the typical spherulitic structure of unnucleated iPP. researchgate.net This layer of oriented lamellae grows from the dense network of DMDBS fibrils that form within the polymer melt, leading to a unique and highly ordered crystalline superstructure throughout the material.

Orientation of Polymer Lamellae by DMDBS Fibrils

The mechanism behind the morphological control exerted by DMDBS lies in its ability to self-assemble into a three-dimensional, nanofibrillar network within the polymer melt before the polymer itself begins to crystallize. nih.govacs.orgresearchgate.net These fibrils, which can be less than 100 nm in cross-section, act as templates for polymer crystallization. nih.gov

When subjected to processing flows, such as those in injection molding or film casting, this DMDBS network can become aligned. mdpi.comresearchgate.net As the polymer cools and crystallizes, the polymer lamellae grow epitaxially on the surface of these pre-oriented DMDBS fibrils. researchgate.net This templating effect transfers the orientation of the fibril network to the polymer crystals, resulting in a highly oriented crystalline morphology. researchgate.netdocumentsdelivered.com Specifically, the lateral growth of iPP lamellae occurs orthogonally to the axis of the DMDBS fibril. researchgate.net This ability to create oriented crystalline structures through flow-induced alignment of the DMDBS network is crucial for enhancing the mechanical properties of the final product. mdpi.comresearchgate.net

Nucleating Efficiency and Concentration Dependence

The effectiveness of DMDBS as a nucleating agent is strongly dependent on its concentration within the polymer matrix. The relationship between concentration and nucleating efficiency is not linear and involves phenomena such as solubility limits, network formation, and potential for aggregation.

Optimal Concentration Ranges for Nucleation Enhancement

For different polymers, there exists an optimal concentration range in which DMDBS provides the maximum enhancement of nucleation. In isotactic polypropylene, a maximum increase in the crystallization temperature is observed for DMDBS concentrations between 0.2 and 1.0 wt%. mdpi.comresearchgate.net Within this range, DMDBS dissolves in the molten polymer and then crystallizes first upon cooling, forming a well-dispersed fibrillar network that provides active sites for iPP nucleation. mdpi.comresearchgate.net

In other polymers like olefin block copolymers, low concentrations of DMDBS (e.g., less than 1.0 wt%) are highly effective at decreasing crystal size. nih.gov However, as the concentration increases beyond this optimal range, the limited miscibility of DMDBS with the polymer can lead to the formation of aggregates. nih.govnih.gov At very high contents (e.g., 2.5 wt% to 5.0 wt% in OBC), a nucleation saturation effect can be observed, where the crystallization temperature no longer increases with added nucleant. nih.gov At excessively high concentrations (e.g., 0.8% in iPP films), the formation of defects and voids can even have a detrimental effect on the material's properties. researchgate.net

Table 2: Concentration Dependence of DMDBS Nucleating Effect in Polymers

Saturation Effects and Aggregate Formation at High Concentrations

This compound (DMDBS) demonstrates a concentration-dependent efficiency as a nucleating agent. While effective at optimal concentrations, typically between 0.2 and 1.0 wt%, higher concentrations can lead to saturation effects and the formation of aggregates, which may prove detrimental to the final properties of the polymer. researchgate.net

Research on olefin block copolymers (OBC) has shown that while low additions of DMDBS significantly decrease the crystal size, large additions can induce the formation of aggregates. nih.gov This phenomenon is attributed to the limited miscibility and solubility of the polar sorbitol derivative within the non-polar polymer matrix. nih.govrsc.org When the concentration of DMDBS exceeds its solubility limit in the polymer melt, the excess, undissolved particles can agglomerate. researchgate.netnih.gov This aggregation can adversely affect the optical properties of the polymer, such as haze and clarity, which is contrary to the intended purpose of DMDBS as a clarifying agent. researchgate.net

Furthermore, studies have identified a "nucleation saturation effect" at high DMDBS contents. In one study involving OBC, the crystallization peak temperature increased with DMDBS content up to 2.5 wt%, but showed almost no further increase for concentrations between 2.5 wt% and 5 wt%, indicating that a saturation point had been reached. nih.gov This suggests that beyond a certain concentration, the addition of more DMDBS does not lead to a proportional increase in nucleation sites or crystallization temperature.

Effect of DMDBS Concentration on the Crystallization Properties of Olefin Block Copolymer (OBC)
DMDBS Content (wt%)Crystallization Peak Temperature (Tc,p) (°C)Melting Temperature (Tm) (°C)Relative Crystallinity (Xc) (%)
0106.3120.516.8
0.25111.5120.716.5
0.5112.4120.916.9
1.0113.2121.216.2
2.5114.0121.516.5
5.0114.0121.716.4
nih.gov

Interactions with Polymer Matrix and Processing Conditions

The effectiveness of DMDBS as a nucleating agent is intrinsically linked to its ability to first dissolve in the polymer melt and then recrystallize into a fine fibrillar network upon cooling. nih.govippi.ac.ir DMDBS is a polar, chiral molecule, whereas polymers like polypropylene (PP) are non-polar. nih.govrsc.org This difference in polarity leads to limited solubility. Thermodynamic model calculations estimate the solubility of sorbitol-based clarifiers in PP to be low, at most a few thousand parts per million (ppm). rsc.org

Despite its high melting point of approximately 273.7°C, DMDBS dissolves in the polymer melt at typical processing temperatures. researchgate.netrsc.org Upon cooling, before the polymer itself begins to crystallize, the dissolved DMDBS phase separates and self-assembles into a three-dimensional network of crystalline nanofibrils. ippi.ac.iracs.orgresearchgate.net These fibrils, with diameters reported to be around 5-10 nm, provide a large surface area that acts as a template for the heterogeneous nucleation of polymer crystals. ippi.ac.iracs.org The solubility, and therefore the efficiency of the nucleating agent, is influenced by factors such as the chemical structure of the sorbitol derivative and processing temperatures. rsc.org Higher melt temperatures generally lead to increased solubility, allowing more of the clarifier to dissolve and subsequently form a denser network of fibrils upon cooling, resulting in a larger number of nucleation sites. rsc.org

In industrial applications, DMDBS is typically incorporated into the polymer not as a pure powder but via a masterbatch. ippi.ac.irdoaj.orgchittorpolyfab.com A masterbatch is a concentrated mixture of the additive (DMDBS) in a carrier resin. chittorpolyfab.com The selection of the carrier resin is crucial as it significantly influences the dispersion of the additive and the rheological behavior of the final polymer blend. doaj.orgronghannewmaterial.com

Shear Flow: Polymer processing methods like injection molding and fiber spinning involve significant shear and elongational flow. These forces can have a profound effect on the DMDBS network and the subsequent polymer crystallization. When a polymer melt containing dissolved DMDBS is subjected to shear flow, the self-assembled DMDBS fibrils can become aligned in the flow direction. acs.orgresearchgate.net This pre-orientation of the fibrillar network serves as an oriented template for polymer crystallization. acs.org As the polymer lamellae grow orthogonally from the surface of these aligned fibrils, the orientation is transferred from the DMDBS network to the polymer crystals, resulting in a highly oriented final morphology. acs.org This shear-induced orientation can lead to improved mechanical properties, such as a higher Young's modulus in melt-spun fibers. researchgate.net The effect is most pronounced when processing conditions allow for the full development of the DMDBS nanofibrils before the onset of polymer crystallization. researchgate.net

High-Pressure Crystallization: Processing under elevated pressure also significantly alters the crystallization behavior of polymers nucleated with DMDBS. While DMDBS is highly effective at nucleating the monoclinic α-form of isotactic polypropylene (iPP) under atmospheric pressure, its role changes under high pressure. nih.govmdpi.com Studies have shown that under high pressures, ranging up to 300 MPa, DMDBS effectively nucleates the crystallization of iPP in the orthorhombic γ-polymorph. nih.govmdpi.comresearchgate.net This results in an increased crystallization temperature (Tc) and a higher content of the γ-form in the final product. nih.govresearchgate.net

Interestingly, a higher concentration of DMDBS is required to achieve a significant increase in crystallization temperature and a decrease in grain size under high pressure (200-300 MPa) compared to what is needed for α-form nucleation at atmospheric pressure. nih.govmdpi.com This is possibly due to the effect of pressure on the crystallization of DMDBS itself, which is a prerequisite for its nucleating activity. nih.govmdpi.com The application of high pressure in conjunction with DMDBS thus provides a method to control the polymorphic content and crystalline morphology of iPP. mdpi.com

Effect of High Pressure and DMDBS on Crystallization Temperature (Tc) of Isotactic Polypropylene (iPP)
Pressure (MPa)SampleCrystallization Temperature (Tc) (°C)
50Neat iPP149.8
iPP + 0.4 wt% DMDBS158.8
100Neat iPP168.1
iPP + 0.4 wt% DMDBS175.7
200Neat iPP193.3
iPP + 0.4 wt% DMDBS194.0
300Neat iPP209.6
iPP + 0.4 wt% DMDBS210.3
nih.govmdpi.comcnih.govmdpi.com

Advanced Characterization Techniques in Dmdbs Research

Spectroscopic Analysis of DMDBS and Polymer Composites

Spectroscopic techniques provide detailed insights into the chemical and physical properties of DMDBS and its interactions within a polymer matrix at a molecular level.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the chemical interactions and, particularly, the hydrogen bonding involving DMDBS. researchgate.netmdpi.com The self-assembly of DMDBS into a fibrillar network, which is fundamental to its function as a nucleating agent, is driven by intermolecular hydrogen bonding. researchgate.netresearchgate.net FTIR spectroscopy can detect the changes in the vibrational frequencies of functional groups, such as hydroxyl (O-H) groups, when they participate in hydrogen bonding. kpfu.ruyoutube.com

The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequencies (a red shift) of the O-H stretching band in the infrared spectrum. youtube.com This phenomenon allows researchers to monitor the extent and strength of hydrogen bonding within the DMDBS network and between DMDBS and the polymer matrix. Studies have utilized FTIR to confirm the presence of specific functional groups and to analyze the interactions between sorbitol-type nucleators and other additives in polypropylene (B1209903). researchgate.net For instance, the characteristic absorption peaks for sorbitol derivatives, including the C-O-C bond and hydroxyl groups, can be identified and analyzed. nih.gov The analysis of these spectra provides crucial information for understanding how DMDBS disperses and interacts within the polymer, which ultimately influences the polymer's final properties. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Sorbitol Derivatives in Polymer Composites
Wavenumber (cm⁻¹)AssignmentSignificance
3200-3500O-H stretching (hydrogen-bonded)Indicates the presence and extent of hydrogen bonding in the DMDBS network. A broad band in this region is characteristic of associated hydroxyl groups.
1000-1200C-O and C-O-C stretchingThese peaks are characteristic of the acetal (B89532) and hydroxyl groups in the sorbitol structure and can be used for identification and quantification. mdpi.comnih.gov
~1073C-O and C-O-C bond stretchingA characteristic absorption peak that can be used to identify and quantify the presence of sorbitol-based nucleating agents in a polymer matrix. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of the molecular structure and dynamics of DMDBS. nih.govevitachem.com Both solid-state and solution-state NMR can provide atomic-level information. ¹H and ¹³C NMR spectra are used to confirm the chemical structure of DMDBS, ensuring its correct synthesis and purity. chemicalbook.com

Solid-state NMR studies have been particularly insightful in characterizing the structure of sorbitol-based gels. nih.gov These studies have shown that in the gel state, DMDBS molecules self-assemble into rigid nanofibrils where the sorbitol moiety's hydroxyl groups are involved in strong hydrogen bonding. nih.gov NMR can also probe the molecular mobility at the surface of these fibrils. nih.gov Furthermore, temperature-dependent NMR studies can provide a deeper understanding of the dynamics of the system, such as monitoring changes in the physical state of components within a composite. nih.gov By analyzing NMR data, researchers can gain insights into the kinetics of fibril formation and the structural details of the self-assembled network, which are critical for its nucleating activity. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily employed to evaluate the optical properties of polymer composites containing DMDBS, most notably their transparency or clarity. nih.gov The addition of an effective clarifying agent like DMDBS reduces the size of polymer spherulites to below the wavelength of visible light, thereby decreasing light scattering and improving transparency. nih.govmdpi.com

UV-Vis spectrophotometers measure the amount of light that passes through a sample. hazemsakeek.net By analyzing the transmission and absorption spectra, the clarity and haze of the polymer can be quantified. Research has shown that the addition of DMDBS to polymers like olefin block copolymers (OBC) can significantly enhance optical transparency. nih.gov The transparency of the composite materials can be evaluated by measuring their UV-Vis spectra, where an increase in transmittance indicates improved clarity. nih.gov Studies have demonstrated that low concentrations of DMDBS can effectively decrease the crystal size of the polymer, leading to increased optical transparency, while higher concentrations might lead to aggregation and a deterioration of these properties. nih.gov

Thermal Analysis Techniques for Phase Behavior and Crystallization Kinetics

Thermal analysis techniques are fundamental in studying the influence of DMDBS on the phase transitions and thermal stability of polymers.

Differential Scanning Calorimetry (DSC) is a cornerstone technique for investigating the crystallization and melting behavior of polymers nucleated with DMDBS. researchgate.netmdpi.com DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of key thermal transitions.

When DMDBS is added to a polymer, it acts as a nucleating agent, providing sites for crystal growth to begin. nih.gov This leads to crystallization occurring at a higher temperature (Tc) upon cooling from the melt, which is readily observed in DSC thermograms. nih.govafm.cn An increase in Tc signifies a faster crystallization rate, which is a desirable outcome in many polymer processing applications as it can shorten cycle times. researchgate.net

DSC is also used to determine the melting temperature (Tm) and the degree of crystallinity (Xc) of the polymer. nih.govmdpi.com While DMDBS significantly affects the crystallization temperature, its impact on the melting temperature is often less pronounced. acs.org The degree of crystallinity, calculated from the enthalpy of melting (ΔHm), can also be influenced by the presence of the nucleating agent. nih.gov Non-isothermal crystallization kinetics are frequently studied using DSC by analyzing the crystallization behavior at different cooling rates. researchgate.net

Table 2: DSC Data for Olefin Block Copolymer (OBC) with Varying DMDBS Content
DMDBS Content (wt%)Crystallization Peak Temperature (Tc,p) (°C)Melting Temperature (Tm) (°C)Enthalpy of Melting (ΔHm) (J/g)Relative Crystallinity (Xc) (%)
0106.3120.950.824.3
0.1110.5121.251.724.7
0.3112.9121.352.325.0
0.5113.4121.453.625.6
1.0114.0121.454.926.3
2.0114.0121.556.427.0
Data adapted from a study on OBC/DMDBS composites, with heating and cooling rates of 10 °C/min. nih.gov

Thermogravimetric Analysis (TGA) is a technique used to assess the thermal stability of materials. mdpi.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This analysis provides information about the decomposition temperatures of the material.

Microscopy Techniques for Morphological and Structural Investigations of Dimethyldibenzylidene Sorbitol

Microscopy techniques are fundamental in elucidating the complex hierarchical structures formed by this compound (DMDBS), from the macroscopic spherulitic morphology down to the nanoscale fibrillar network. These methods provide direct visual evidence of the structural arrangements that underpin the functional properties of DMDBS as a clarifying and nucleating agent in polymeric systems.

Optical Microscopy (OM) for Spherulite Morphology and Phase Separation

Polarized Optical Microscopy (POM) is a crucial tool for investigating the influence of DMDBS on the crystalline macrostructure of polymers. When incorporated into polymers like isotactic polypropylene (iPP) or olefin block copolymers (OBC), DMDBS significantly alters their spherulitic morphology. mdpi.comnih.govmdpi.com

In neat polymers, the crystallization process often results in large spherulites. However, the addition of DMDBS, even at low concentrations (e.g., 0.25 wt%), leads to a dramatic decrease in the size of these spherulites, making them more uniform and densely distributed. nih.gov This reduction in crystal size is a key factor in the clarifying effect of DMDBS, as smaller crystals scatter less light, leading to improved optical transparency of the polymer. mdpi.comnih.gov

Studies on iPP have shown that DMDBS is highly effective in nucleating the α-form of the polymer. nih.gov The nucleating action of DMDBS promotes the formation of smaller, more numerous spherulites compared to the neat polymer. nih.govresearchgate.net In weakly-phase-separated olefin block copolymers, the addition of DMDBS also results in the formation of typical, well-defined spherulites. mdpi.comnih.gov

At higher concentrations (e.g., 2.5 wt% in OBC), the limited miscibility of DMDBS with the polymer matrix can lead to the formation of aggregates, which appear as distinct domains under the microscope. nih.gov Furthermore, optical microscopy is instrumental in studying the phase behavior of DMDBS in polymer melts, helping to identify liquid-liquid phase separation at elevated temperatures and higher DMDBS concentrations. researchgate.net

Table 1: Effect of DMDBS Concentration on Polymer Spherulite Size


Electron Microscopy (TEM, SEM) for Nanofibril Structure and Dispersion

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for visualizing the fine, nanofibrillar network that DMDBS forms within a polymer matrix. This network is the primary reason for its effectiveness as a nucleating agent.

Upon cooling from a polymer melt, DMDBS molecules self-assemble into a three-dimensional network of nanofibrils. researchgate.net Electron microscopy studies have revealed a complex, hierarchical structure where long, thin fibrils with cross-sections less than 100 nm are themselves composed of even thinner nanofibrils, with diameters under 10 nm. researchgate.netnih.gov These rigid, twisted nanofibrils create a vast surface area that provides nucleation sites for polymer crystallization. nih.gov

SEM analysis of isotactic polypropylene nucleated with DMDBS has provided evidence of its efficient nucleating effect across a range of pressures. nih.govresearchgate.net The micrographs show a significant refinement of the crystalline structure in the presence of DMDBS. researchgate.net In studies of similar sorbitol-based gelators, TEM has been crucial in characterizing the morphology of the self-assembled fibrils, confirming their rod-like nature and providing data on their dimensions.

The dispersion of these nanofibrils within the polymer matrix is critical for uniform nucleation. Electron microscopy allows researchers to assess the quality of this dispersion. Good dispersion leads to a homogeneous distribution of nucleation sites and, consequently, uniform and small spherulites. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) offers a powerful means to investigate the surface topography and nanostructure of materials containing DMDBS with nanoscale resolution. azonano.com While specific AFM studies focused exclusively on DMDBS are not prevalent in the provided search results, the technique's capabilities are highly relevant for understanding the DMDBS nanofibrillar network.

AFM can provide three-dimensional images of the sample surface, allowing for the detailed characterization of the morphology of individual nanofibrils and their arrangement within the network. azonano.comnih.gov This is particularly useful for measuring the dimensions of the fibrils, such as their height and width, and for visualizing their surface texture. azonano.com

In the context of DMDBS, AFM could be used to study the early stages of fibril formation on a substrate, providing insights into the self-assembly mechanism. It can also be employed to analyze the surface of a polymer film containing DMDBS, revealing how the nanofibrillar network is integrated with the polymer matrix and influences the surface roughness. researchgate.net

Furthermore, advanced AFM modes can probe the mechanical properties of the nanofibrils, such as their stiffness and adhesion, which are important for their function as reinforcing agents in polymers. youtube.com The high resolution of AFM makes it an ideal tool to complement electron microscopy data, providing more detailed information about the surface features of the DMDBS nanostructures. nih.gov

X-ray Diffraction and Scattering Techniques for Crystalline Structure

X-ray techniques are essential for probing the crystalline structure of DMDBS and its influence on the crystal structure of polymers at various length scales. These methods provide quantitative data on crystal polymorphism, orientation, and the large-scale organization of the nanofibrillar network.

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Polymorphism and Orientation

Wide-Angle X-ray Diffraction (WAXD) is a primary technique for identifying the crystalline phases (polymorphism) of a material and determining the orientation of its crystal lattice.

In studies of isotactic polypropylene (iPP) nucleated with DMDBS, WAXD patterns have confirmed that the iPP crystals predominantly form the α-phase. mdpi.comresearchgate.net The diffraction peaks in the WAXS patterns correspond to specific crystallographic planes, such as (110), (040), and (130) for the α-iPP phase. mdpi.com This demonstrates that the DMDBS nanofibrils act as effective templates for the crystallization of this particular polymorphic form.

WAXD is also used to analyze the orientation of polymer crystals. In some cases, the presence of sorbitol-based nucleating agents can induce a preferential crystal growth in certain directions. mdpi.comresearchgate.net By analyzing the intensity of the diffraction peaks at different sample orientations, researchers can gain insights into the arrangement of the polymer chains relative to the DMDBS fibrils. researchgate.net Studies on iPP crystallized under high pressure in the presence of DMDBS have utilized WAXD to analyze the resulting crystalline structure. nih.gov

Table 2: Crystallographic Planes of α-iPP Identified by WAXS in the Presence of Sorbitol Derivatives


Small-Angle X-ray Scattering (SAXS) for Nanofibrillar Network Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating structures on the nanometer to micrometer scale, making it ideally suited for analyzing the nanofibrillar network formed by DMDBS. nih.govuni-hamburg.de SAXS provides information about the size, shape, and spatial arrangement of these nanoscale structures. nih.gov

In-situ SAXS studies have been used to monitor the kinetics of DMDBS solidification within a polypropylene melt. researchgate.netnih.gov By tracking the evolution of the scattering intensity over time, researchers can understand the nucleation and growth mechanism of the fibrillar network. nih.gov The scattering patterns can be analyzed to determine key structural parameters of the fibrils, such as their cross-sectional dimensions. karazin.ua

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive analytical technique utilized to investigate the crystalline structure, orientation, and properties of thin films and surfaces at the nanoscale. sgservice.com.tw In this method, a highly focused X-ray beam is directed at a shallow angle (typically < 0.5°) to the sample surface, just above the critical angle of the material. sgservice.com.twmdpi.com This geometry enhances the signal from the thin film by increasing the path length of the X-ray beam within the material, making it ideal for studying the molecular arrangement and crystal orientation in systems like this compound (DMDBS)-polymer composites. desy.de

In the context of DMDBS research, GIWAXS is instrumental in characterizing the self-assembled fibrillar networks that DMDBS forms within a polymer matrix. The technique provides high-resolution insights into the crystalline nature and preferred orientation of these nanofibrils. sgservice.com.tw For instance, GIWAXS patterns can reveal whether the DMDBS fibrils and the subsequent polymer crystals adopt a specific orientation relative to the substrate or processing direction (e.g., "edge-on" or "face-on" orientations). sgservice.com.tw A single GIWAXS pattern can provide comprehensive structural information, allowing researchers to monitor structural changes during processes like thermal annealing or solvent vapor exposure. sgservice.com.twmdpi.com By analyzing the position and intensity of the diffraction peaks in the resulting two-dimensional scattering pattern, researchers can determine key structural parameters of the DMDBS network, which are crucial for understanding its nucleating effect on the polymer. desy.demdpi.com

Rheological Characterization of DMDBS-Polymer Systems

Rheology, the study of the flow of matter, provides critical insights into the formation and properties of the three-dimensional network structure created by DMDBS in a polymer melt. These measurements are essential for understanding how DMDBS alters the processing behavior and final properties of the host polymer.

Melt Viscosity and Modulus as Indicators of Network Formation

The formation of a DMDBS network within a polymer melt is vividly indicated by a dramatic and abrupt increase in the melt's complex viscosity (η*) and storage modulus (G') upon cooling. ippi.ac.irnih.gov Below a certain temperature, known as the phase separation or gelation temperature, DMDBS molecules self-assemble into a percolated, three-dimensional network of nanofibrils. ippi.ac.irippi.ac.ir This structure physically restrains the polymer chains, leading to a significant increase in flow resistance, which is observed as a sharp rise in viscosity. ippi.ac.irnih.gov

This phenomenon has been extensively studied in polypropylene (PP) systems. For example, in olefin block copolymers (OBC), a clear increase in complex viscosity is observed upon cooling, attributed to the crystallization of DMDBS into nanofibrils. nih.gov Similarly, in PP block copolymers, this sudden viscosity increase is a well-documented indicator of DMDBS self-assembly. ippi.ac.ir The temperature at which this transition occurs is influenced by factors such as the DMDBS concentration, the molecular weight and polarity of the polymer matrix, and the applied cooling rate. ippi.ac.ir Frequency sweep experiments conducted on polypropylene have shown that incorporating DMDBS, particularly as a masterbatch, can lead to lower values of storage shear modulus (G′), loss shear modulus (G″), and complex shear viscosity (η*), suggesting that the method of incorporation influences the final network structure. ippi.ac.irippi.ac.ir

Table 1: Effect of DMDBS on the Rheological Properties of Polymers
Polymer SystemDMDBS Concentration (wt%)ObservationReference
Isotactic Polypropylene (iPP)0.3Abrupt increase in complex viscosity upon cooling, indicating network formation. Phase separation temperature decreased by ~13°C when added via masterbatch. ippi.ac.ir
Olefin Block Copolymer (OBC)0.1 - 1.0Obvious increase in complex viscosity (η) during cooling from 250°C to 130°C, attributed to DMDBS nanofibril crystallization. nih.gov
Polypropylene Block Copolymer0.3Incorporation via masterbatch resulted in lower storage modulus (G'), loss modulus (G''), and complex viscosity (η) compared to direct addition. ippi.ac.irdoaj.org
Isotactic Polypropylene (iPP)Not SpecifiedThe modulus and yield strength increase upon the addition of DMDBS relative to the neat iPP. researchgate.net

Dynamic Rheological Testing for Gelation and Network Stability

Dynamic rheological tests, such as oscillatory stress or strain sweeps, are employed to precisely determine the gelation point and assess the stability of the DMDBS network. In these tests, a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. This allows for the calculation of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

The transition from a liquid-like state (sol) to a solid-like state (gel) is identified by the point where G' becomes greater than G''. researchgate.net For a stable gel network, G' is typically significantly higher than G'' and remains nearly independent of frequency over a wide range. researchgate.netresearchgate.net Studies on dibenzylidene sorbitol (DBS), a related compound, in poly(propylene glycol) (PPG) have shown that the elastic modulus and the dissolution temperature of the gels increase with increasing DBS concentration. researchgate.netresearchgate.net Time sweep rheology is particularly effective for monitoring the evolution of these systems, as it tracks G' and G'' over time, capturing the kinetics of gel formation or dissolution. mdpi.com The stability of the network can be further probed by applying increasing strain amplitudes; the point at which the moduli drop signifies the breakdown of the network structure, known as the yield point. researchgate.net

Influence of DMDBS on Strain Hardening and Elongational Viscosity

The presence of a DMDBS fibrillar network can significantly influence the extensional rheology of a polymer melt. Elongational viscosity, a measure of a fluid's resistance to stretching, is a critical property in processes like film blowing, blow molding, and fiber spinning. mdpi.com The phenomenon where the elongational viscosity rapidly increases at high strains is known as strain hardening. mdpi.comusf.edu

The fine, dispersed network of DMDBS fibrils acts as physical cross-linking points, reinforcing the polymer melt. When the melt is subjected to elongational flow, these fibrils can orient and transfer stress, hindering the free flow of polymer chains and promoting strain-hardening behavior. mdpi.com This effect is particularly important for linear polymers like polypropylene, which typically exhibit little to no strain hardening on their own. mdpi.com The addition of DMDBS can induce strain-hardening characteristics, which can improve processability and final product properties, such as reducing necking in film casting. researchgate.net While direct studies on the elongational viscosity of DMDBS-polymer systems are specific, the general principles of filler reinforcement suggest that the DMDBS network enhances the melt's resistance to extensional deformation, analogous to how long-chain branching or other fillers can induce strain hardening. mdpi.comusf.edu

Chromatographic and Mass Spectrometric Methods for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the quantitative determination and purity assessment of DMDBS. jcsp.org.pkresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly suitable for this purpose, offering simplicity, robustness, and sensitivity. jcsp.org.pkresearchgate.net These methods are crucial for quality control in the manufacturing of DMDBS and for quantifying its presence in polymer formulations or as a potential leachable/extractable from final products like medical device containers. jcsp.org.pkresearchgate.net

A typical RP-HPLC method for DMDBS involves a C18 or similar nonpolar stationary phase column. jcsp.org.pk The mobile phase is generally a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). jcsp.org.pkresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzene rings in the DMDBS structure provide a chromophore for UV absorption. jcsp.org.pknih.gov

Validation of these HPLC methods involves assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy to ensure reliable and reproducible results. jcsp.org.pkresearchgate.net For instance, one developed method demonstrated linearity in the concentration range of 2.00 to 8.00 µg/mL with a correlation coefficient of 0.9996. jcsp.org.pkresearchgate.net The LOD and LOQ for this method were found to be 1.00 µg/mL and 2.00 µg/mL, respectively, highlighting the method's sensitivity. jcsp.org.pkresearchgate.net

Table 2: Example RP-HPLC Method Parameters for DMDBS Quantitation
ParameterConditionReference
ColumnTSK gel G2000 SW (7.5mm x 30cm, 10 µm particle size) jcsp.org.pkresearchgate.net
Mobile Phase0.05 M Ammonium Acetate (pH 6.6) + 10% Acetonitrile jcsp.org.pkresearchgate.net
Flow Rate1.2 mL/min jcsp.org.pkresearchgate.net
Detection Wavelength216 nm (UV) jcsp.org.pkresearchgate.net
Column Temperature30°C jcsp.org.pk
Retention Time~13.06 minutes jcsp.org.pkresearchgate.net
Linear Range2.00 - 8.00 µg/mL jcsp.org.pkresearchgate.net
Correlation Coefficient (r²)0.9996 jcsp.org.pkresearchgate.net
Limit of Detection (LOD)1.00 µg/mL jcsp.org.pkresearchgate.net
Limit of Quantitation (LOQ)2.00 µg/mL jcsp.org.pkresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical method used for separating, identifying, and quantifying volatile and semi-volatile compounds in a mixture. In the context of this compound (DMDBS) research, GC/MS is particularly valuable for the trace analysis of this compound as a potential extractable or leachable from polymeric materials. jcsp.org.pkresearchgate.net Sorbitol-based clarifying agents like DMDBS can be extracted from polypropylene plasticware during typical laboratory procedures or from food storage containers, with observed levels ranging from nanograms to micrograms. nih.gov

Due to the low volatility of sorbitol-based compounds, a chemical derivatization step is often necessary to make them suitable for GC analysis. mdpi.com Silylation is a common derivatization technique employed for these analytes, which involves replacing the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group. This process increases the volatility of the compound, allowing it to be analyzed by GC. nih.gov

For enhanced sensitivity and selectivity in trace analysis, tandem mass spectrometry (GC-MS/MS) is employed. mdpi.com Techniques such as using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode significantly lower the method detection limits compared to conventional GC/MS. mdpi.com This approach provides more distinct peak separations and reduces baseline noise, enabling the accurate identification and quantification of trace amounts of target analytes in complex matrices. mdpi.comchromatographyonline.com

The general parameters for a GC/MS system used in the analysis of sorbitol-based additives can be summarized as follows:

ParameterSettingSource
Technique Gas Chromatography-Mass Spectrometry (GC/MS) mdpi.com
Injection Mode Splitless mdpi.commdpi.com
Carrier Gas Helium mdpi.com
Column Type e.g., DB-5MS (5% diphenyl / 95% dimethylpolysiloxane) mdpi.com
MS Transfer Line Temp. 300 °C nih.gov
Ion Source Temp. 230 °C nih.gov
Ionization Energy 70 eV nih.gov

Electron Ionization Mass Spectrometry and Collision-Induced Dissociation

Electron Ionization (EI) is a hard ionization technique used in mass spectrometry where a high-energy electron beam bombards a sample molecule, resulting in the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum serves as a molecular fingerprint that can be used for structural elucidation and identification. nih.gov

The EI mass spectrum of 1,3:2,4-bis-O-(3,4-dimethylbenzylidene)sorbitol (DMDBS) exhibits several characteristic features. A notable feature is the presence of a pseudomolecular ion at [M − 1]⁺, which results from the loss of a labile benzylic hydrogen atom. Other significant fragments arise from predictable cleavages within the molecule. nih.gov

Key Fragments in the Electron Ionization Mass Spectrum of DMDBS

Fragment Description Significance
[M − 1]⁺ Pseudomolecular ion Results from the loss of a labile benzylic hydrogen atom. nih.gov
[M − 15]⁺ Loss of a methyl group A characteristic fragmentation for compounds containing methyl groups. nih.gov

| [M − 61]⁺ | Loss of 61 Da | Arises from the cleavage of the alkyl bond between carbons C4 and C5 of the sorbitol backbone. nih.gov |

Collision-Induced Dissociation (CID) , also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion. wikipedia.orgnationalmaglab.org In this process, ions are accelerated by an electric potential and collided with neutral gas molecules (such as helium, argon, or nitrogen). wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, causing the ion to fragment. nationalmaglab.org The resulting product ions are then analyzed to provide more detailed structural information. wikipedia.org

In the analysis of DMDBS, CID is a valuable tool for confirming the identity of the compound. nih.gov Because DMDBS lacks a readily ionizable acidic or basic moiety, its ionization efficiency can be low. To overcome this for CID analysis, ammonium adducts are often employed to enhance ionization. The resulting ammonium adduct of the DMDBS molecule is then selected as the precursor ion for the CID experiment. nih.gov This technique provides an additional layer of confirmation for the structural identification of DMDBS and its related sorbitol-based compounds. researchgate.netnih.gov

Advanced Applications and Emerging Research Areas of Dmdbs

DMDBS in Polymer Foaming and Microcellular Structures

The use of DMDBS as a potent nucleating agent in polymers like isotactic polypropylene (B1209903) (iPP) has been found to significantly influence the formation of microcellular foams. The creation of these foams involves the introduction of a blowing agent into the polymer melt, where the nucleation and growth of bubbles form a cellular structure. The efficiency of this process and the final properties of the foam are highly dependent on the nucleation of these cells.

Research has demonstrated that the incorporation of DMDBS into iPP enhances its melt strength and cell nucleating ability. This leads to the fabrication of fine microcellular foams with average cell sizes ranging from the nanometer scale to several micrometers and impressively high cell densities, reaching up to 10¹¹ to 10¹² cells per cubic centimeter. mdpi.org The presence of DMDBS facilitates a synergistic effect that, when combined with controlled thermal history, promotes the formation of a highly uniform and fine-celled structure. This is attributed to the large surface area provided by the DMDBS network, which acts as preferential sites for cell nucleation.

The resulting microcellular iPP/DMDBS foams exhibit improved mechanical properties, including enhanced tensile toughness and strength, making them lightweight yet robust materials suitable for a range of applications. sigmaaldrich.com

Table 1: Effect of DMDBS on Isotactic Polypropylene (iPP) Microcellular Foam Properties

Property Neat iPP Foam iPP/DMDBS Foam
Average Cell Size Larger, less uniform Nano to several micrometers
Cell Density Lower Up to 10¹¹ - 10¹² cells/cm³ mdpi.org
Tensile Toughness Standard Significantly increased sigmaaldrich.com
Tensile Strength Standard Significantly increased sigmaaldrich.com

DMDBS in Dye-Sensitized Solar Cells

An innovative application of DMDBS derivatives is in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). These solar cells are a promising alternative to conventional silicon-based cells due to their low cost and ease of fabrication. The electrolyte is a critical component of a DSSC, responsible for regenerating the dye and transporting charge. However, liquid electrolytes can suffer from leakage and volatility issues, which can compromise the long-term stability of the device.

The use of DMDBS-based gelators offers the advantage of an adjustable and high sol-gel phase transition temperature, which is attractive for the operational stability of solar cells.

Table 2: Performance of a Dye-Sensitized Solar Cell with a DMDBS-Derivative Gel Electrolyte

Parameter Value
Electrolyte Type Quasi-solid-state gel
Gelator 1,3:2,4-di-O-dimethylbenzylidene-D-sorbitol derivative
Dye Amphiphilic ruthenium dye
Solar Energy Conversion Efficiency 6.1%
Illumination Conditions AM 1.5 sunlight (99.8 mW cm⁻²)

DMDBS in Drug Delivery Systems (Investigative)

The unique gelling properties of dibenzylidene sorbitol (DBS) and its derivatives, including DMDBS, have opened up investigative avenues in the pharmaceutical field, particularly in the development of controlled drug delivery systems. The ability of these molecules to form self-assembled fibrillar networks in various solvents allows for the creation of hydrogels that can encapsulate and subsequently release therapeutic agents in a controlled manner.

Research into DBS-based gels has shown their potential as stimuli-responsive systems. For instance, hydrogels formulated from 1,3:2,4-di(4-acylhydrazide)benzylidene sorbitol have demonstrated the ability to encapsulate and release acid-functionalized anti-inflammatory drugs in a pH-controlled fashion. nih.gov These two-component hydrogel-drug hybrid materials can be formed by simple mixing and are capable of releasing drugs such as naproxen, ibuprofen, and mesalazine in response to changes in pH. nih.gov

While this research is still in the exploratory phase for DMDBS itself, the principle of using sorbitol-derived supramolecular hydrogels for the controlled release of active pharmaceutical ingredients is a promising area of ongoing investigation. nih.gov The biocompatibility and tunable nature of these hydrogels make them attractive candidates for future drug delivery applications.

DMDBS as a Precursor in Sustainable Chemical Synthesis (e.g., Isosorbide (B1672297) Production)

DMDBS is synthesized from sorbitol, a sugar alcohol derived from renewable resources like glucose. This places DMDBS within the framework of sustainable "green" chemistry. Sorbitol itself is a key platform chemical that can be converted into other valuable bio-based molecules. One such molecule is isosorbide, a diol that is gaining interest as a renewable monomer for the production of polymers like polyesters and polycarbonates.

The synthesis of isosorbide involves the double dehydration of sorbitol. nih.gov While DMDBS is a derivative of sorbitol, the sustainable synthesis pathway is more directly linked to the common precursor. The production of both DMDBS and isosorbide from sorbitol highlights the potential of this biorefinery approach to generate a range of useful chemicals from a single, renewable feedstock. This aligns with the principles of creating a more sustainable chemical industry by reducing reliance on fossil fuels.

Synergistic Effects of DMDBS with Other Additives

In the realm of polymer processing, the performance of additives is often enhanced through synergistic interactions with other components in a formulation. DMDBS is no exception, and its effectiveness as a nucleating agent in polypropylene can be influenced by the presence of other additives, such as neutralizers.

The transparency of polypropylene containing a sorbitol-based nucleating agent like MDBS (a close relative of DMDBS) is affected by the type of neutralizer used, such as lithium stearate (B1226849) (StLi) or calcium stearate (StCa). plaschina.com.cn The addition of StLi can lead to the prompt formation of nucleating agent fibers, which in turn improves the transparency of the final product, especially at low concentrations of the nucleating agent. plaschina.com.cn However, at higher concentrations, the formulation with StCa may exhibit better transparency. plaschina.com.cn This demonstrates a complex interplay between the nucleating agent and the neutralizer, which can be optimized to achieve desired optical properties in the polymer.

Furthermore, the incorporation of DMDBS can significantly increase the crystallization temperature of polypropylene, a key indicator of its nucleating efficiency. This effect can be modulated by the presence of other additives, allowing for fine-tuning of the polymer's processing characteristics and final properties.

Table 3: Synergistic Effect of Neutralizer on the Transparency of Polypropylene with a Sorbitol-Based Nucleating Agent

Nucleating Agent Concentration Neutralizer Effect on Transparency (Haze Value)
Low (e.g., 0.1 wt. %) StLi Improved transparency (lower haze) plaschina.com.cn
High (e.g., 1.0 wt. %) StCa Better transparency (lower haze) plaschina.com.cn

Investigations into Light Emission Characteristics of DMDBS-Modified Materials

The primary influence of DMDBS on the optical properties of polymers is its role as a clarifying agent, which reduces haze and enhances transparency. sigmaaldrich.com This is achieved by promoting the formation of smaller, more numerous crystals that scatter less light. While this affects light transmission through the material, research specifically investigating the inherent light emission characteristics, such as photoluminescence or fluorescence, of DMDBS-modified materials is limited.

Studies on the luminescence of commercial polypropylene have indicated that the fluorescence observed is often attributed to low molecular weight atactic polypropylene and is significantly reduced upon extraction of such components. mdpi.org There is currently a lack of scientific literature that directly attributes any light-emitting properties to the presence of DMDBS itself. Therefore, this remains an area with potential for future research to explore whether the incorporation of DMDBS can induce or alter any luminescent behavior in polymers.

Future Research Directions and Challenges

Understanding Long-Term Stability and Degradation of DMDBS Networks

A crucial area for future investigation is the long-term stability and degradation of the fibrillar networks that DMDBS forms within polymer matrices. While DMDBS is known for its thermal stability during polymer processing, its behavior over extended periods, especially under various environmental stressors, is not fully understood. evitachem.com Research is needed to elucidate the potential degradation pathways of the DMDBS network, which could be influenced by factors such as UV radiation, humidity, and chemical exposure.

The degradation of the fibrillar network could impact the long-term mechanical and optical properties of the host polymer. For instance, any breakdown of the network might lead to a decrease in clarity or a reduction in the material's stiffness over time. Studies focusing on the accelerated aging of DMDBS-nucleated polymers, coupled with advanced analytical techniques to track changes in the fibrillar morphology and chemical structure, are essential. This research would not only ensure the durability of products containing DMDBS but also provide insights into developing more robust nucleating agents for demanding applications.

Developing Predictive Models for DMDBS Nucleation Efficiency

The efficiency of DMDBS as a nucleating agent is influenced by a multitude of factors, including its concentration, the type of polymer, and processing conditions. researchgate.netmdpi.com A significant challenge and a key area for future research is the development of predictive models that can accurately forecast the nucleation efficiency of DMDBS and its derivatives.

One promising approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.orglibretexts.orgfiveable.meijpsr.comnih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological or chemical activity. wikipedia.orgfiveable.meijpsr.comnih.gov By applying this methodology to nucleating agents, it may be possible to predict the nucleation efficiency of new DMDBS derivatives based on their molecular descriptors. wikipedia.orgfiveable.meijpsr.comnih.gov Developing such models would require a large dataset of different sorbitol-based derivatives and their corresponding nucleation performance in various polymers. These predictive tools would be invaluable for the rational design of novel nucleating agents with tailored properties, accelerating the development process and reducing the need for extensive empirical testing.

Exploring Novel DMDBS Derivatives for Tailored Polymer Properties

The core structure of DMDBS offers numerous possibilities for chemical modification, opening the door to the creation of novel derivatives with specialized properties. rsc.orgjlu.edu.cn Future research will undoubtedly focus on synthesizing and characterizing new DMDBS analogues to achieve specific enhancements in polymer performance.

Functionalization of the DMDBS molecule can be targeted at different positions. For example, modifications to the aromatic rings or the free hydroxyl groups on the sorbitol backbone can influence the solubility, self-assembly behavior, and interaction with the polymer matrix. rsc.org Research has already shown that different substituents on the benzylidene rings can affect the organoleptic properties of the resulting polymer, which is crucial for food packaging applications. rsc.org Furthermore, introducing reactive functional groups could allow the nucleating agent to be covalently bonded to the polymer matrix, potentially leading to improved mechanical properties and long-term stability. The exploration of these novel derivatives holds the key to expanding the application of sorbitol-based nucleating agents to a wider range of high-performance polymers. rsc.org

Advanced Characterization of In-Situ Fibril Formation Under Processing Conditions

The formation of the DMDBS fibrillar network is a dynamic process that occurs within the polymer melt during processing. acs.orgnih.govresearchgate.net A deeper understanding of this in-situ fibril formation is critical for optimizing processing conditions and controlling the final properties of the material. Advanced characterization techniques are pivotal in this research area.

In-situ small-angle X-ray scattering (SAXS) has proven to be a powerful tool for studying the kinetics of DMDBS solidification and the resulting nanofibrillar structure within the polymer melt. acs.orgnih.govresearchgate.netresearchgate.net These studies have revealed that the formation of the fibrillar network is a nucleation and growth process. acs.orgnih.govresearchgate.net Future research should aim to combine SAXS with other in-situ techniques, such as rheology and microscopy, to obtain a more comprehensive picture of the structure-property relationships as they develop during processing. Investigating the influence of processing parameters like shear rate and cooling rate on the fibril morphology and orientation will be crucial for tailoring the end-use performance of DMDBS-modified polymers. ippi.ac.ir

Expanding Applications Beyond Polyolefins to Other Polymer Systems

While DMDBS is most widely used in polyolefins like polypropylene (B1209903), there is a growing interest in expanding its application to other polymer systems. evitachem.commdpi.combgtcn.com Preliminary studies have shown that DMDBS and its derivatives can be effective nucleating agents for polymers such as olefin block copolymers (OBCs), polylactic acid (PLA), and even in dental resin composites. mdpi.comnih.gov

Each polymer system presents unique challenges and opportunities for DMDBS. For instance, in biodegradable polymers like PLA, DMDBS can enhance the crystallization rate, which is often slow and can be a limiting factor in their application. nih.gov In engineering thermoplastics, DMDBS could potentially improve mechanical properties and reduce cycle times in molding processes. Future research should systematically explore the compatibility and nucleation efficiency of DMDBS in a broader range of polymers, including polyethylene (B3416737) terephthalate (PET), polyamides (PA), and polycarbonates (PC). This expansion will require a detailed understanding of the intermolecular interactions between DMDBS and different polymer chains.

Sustainable and Scalable Synthesis of DMDBS and its Analogues

The traditional synthesis of DMDBS involves a condensation reaction between D-sorbitol and 3,4-dimethylbenzaldehyde (B1206508), often using acid catalysts and organic solvents. evitachem.comresearchgate.netresearchgate.netgoogle.com With an increasing focus on green chemistry, a key future direction is the development of more sustainable and scalable synthesis routes for DMDBS and its derivatives.

Research into alternative, more environmentally friendly catalysts and solvent systems is crucial. bio4matpro.denih.govrsc.org This could include the use of solid acid catalysts that can be easily recovered and reused, or solvent-free reaction conditions. rsc.orgchemrxiv.org Furthermore, exploring biocatalytic routes, such as the use of enzymes for the synthesis of sorbitol-based compounds, presents an exciting avenue for sustainable production. bio4matpro.de Developing these green synthesis methods will not only reduce the environmental impact of DMDBS production but may also lead to higher purity products and more efficient manufacturing processes.

Detailed Investigation of Intermolecular Interactions at the Nucleant-Polymer Interface

The effectiveness of DMDBS as a nucleating agent is fundamentally governed by the intermolecular interactions at the interface between the DMDBS fibril surface and the polymer chains. A detailed understanding of these interactions at the molecular level is essential for optimizing nucleation efficiency and designing next-generation nucleating agents.

Advanced analytical techniques and computational modeling will play a key role in this area of research. Neutron scattering, for example, can provide valuable insights into the structure and dynamics of both the DMDBS network and the polymer chains at the interface. researchgate.netfrontiersin.orgacs.orgnih.gov Molecular dynamics simulations can be used to model the self-assembly of DMDBS molecules and their interaction with different polymer segments, helping to elucidate the mechanisms of epitaxial crystallization. nih.gov By combining experimental and computational approaches, researchers can build a comprehensive model of the nucleant-polymer interface, paving the way for the development of highly efficient and specific nucleating agents.

Influence of DMDBS on Beta-Phase Nucleation in Polypropylene

Dimethyldibenzylidene sorbitol (DMDBS) is predominantly recognized as a highly effective α-phase nucleating agent for isotactic polypropylene (iPP), contributing to enhanced clarity and stiffness of the polymer. However, emerging research indicates that under specific processing conditions, DMDBS can also play a role in the nucleation of the metastable β-phase of polypropylene. This polymorphic control is of significant interest as the β-phase is associated with improved toughness, impact strength, and heat resistance in polypropylene products.

The influence of DMDBS on β-phase nucleation is not as direct as that of specific β-nucleating agents. Instead, its effect is often observed as a result of a synergistic interplay with external factors, most notably shear flow. researchgate.net During processing methods such as injection molding or extrusion, the application of shear can induce the formation of β-crystals. nih.gov In the presence of sorbitol derivatives like DMDBS, this effect can be amplified. researchgate.net

Research has shown that in the initial stages of crystallization under shear, sorbitol derivatives can induce both α- and β-nuclei. researchgate.net The oriented fibrils formed by the self-assembly of DMDBS in the polymer melt can act as templates for the crystallization of polypropylene. kaust.edu.sa While these fibrils are primarily known to promote α-phase nucleation, the application of high shear rates appears to create conditions that also favor the formation of β-crystals. researchgate.net This suggests a competitive growth between the α- and β-phases, which is heavily dependent on the processing parameters.

One of the primary challenges in utilizing DMDBS for β-phase nucleation is the inherent dominance of α-phase formation. As a potent α-nucleating agent, DMDBS will preferentially promote the growth of α-spherulites under most conditions. plaschina.com.cn Achieving a significant β-phase content, therefore, requires a precise control over the processing window, including temperature, cooling rate, and the intensity and duration of shear.

Another challenge lies in the potential for antagonistic effects when DMDBS is combined with traditional β-nucleating agents. While the goal of such combinations would be to achieve a balance of properties, the interactions between different nucleating agents can be complex and are not yet fully understood.

Future research in this area is focused on several key aspects. A deeper understanding of the molecular-level mechanisms by which shear flow and DMDBS interact to promote β-nucleation is a primary goal. This includes investigating the epitaxial relationship between the DMDBS fibrils and the different crystalline forms of polypropylene. Furthermore, the exploration of synergistic effects between DMDBS and other additives, including specific β-nucleating agents and elastomers, is a promising avenue for tailoring the mechanical properties of polypropylene. nih.gov

The optimization of processing techniques to precisely control the α- to β-phase ratio in the presence of DMDBS is another critical research direction. This could lead to the development of polypropylene materials with a unique combination of clarity, stiffness, and toughness, expanding their range of applications. Additionally, the development of novel sorbitol-based nucleating agents with a tunable selectivity towards different crystalline forms of polypropylene is an area of active investigation.

The following table presents data illustrating the synergistic effect of a sorbitol derivative (in this case, methyl-dibenzylidene sorbitol, a compound related to DMDBS) and shear rate on the β-phase crystallinity of isotactic polypropylene.

MDBS Concentration (wt%)Shear Rate (s⁻¹)β-Phase Crystallinity (Xβ) (%)
0.0105
0.05015
0.11010
0.15025
0.31012
0.35035

Q & A

Q. What experimental methodologies are recommended to assess DMDBS's efficacy as a nucleating agent in polypropylene (PP) crystallization?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) is the primary tool to quantify nucleation efficiency. The parameter ηnuc\eta_{\text{nuc}} is calculated using:
    ηnuc=TnucT0cTmaxT0c\eta_{\text{nuc}} = \frac{T_{\text{nuc}} - T_{0c}}{T_{\text{max}} - T_{0c}}

where TnucT_{\text{nuc}}, T0cT_{0c}, and TmaxT_{\text{max}} represent peak crystallization temperatures of nucleated, non-nucleated, and optimally nucleated PP, respectively. For PP blends, Tmax141CT_{\text{max}} \approx 141^\circ \text{C}, and DMDBS achieves ηnuc\eta_{\text{nuc}} values significantly higher than other nucleating agents like self-seeded materials .

  • Data Table :
Nucleating AgentTnucT_{\text{nuc}} (°C)ηnuc\eta_{\text{nuc}} (%)
DMDBS135–140~80–90
Self-seeded PP130–135~10

Q. How can researchers detect and quantify DMDBS in recycled polyolefins to ensure compliance with food-contact regulations?

  • Methodological Answer : Non-targeted screening using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Challenges include distinguishing DMDBS from co-eluting contaminants (e.g., alien ions at m/z 393.3688) and optimizing MS-DIAL parameters to reduce false positives. Reference libraries should include MS/MS spectra for DMDBS (CAS 135861-56-2) and related derivatives .
  • Key Steps :
  • Use high-resolution MS (HRMS) to isolate DMDBS signals.
  • Validate with spiked samples and matrix-matched calibration curves.

Q. What regulatory limits govern DMDBS use in food-contact polymers, and how are these verified experimentally?

  • Methodological Answer : The FDA permits DMDBS as a clarifying agent at ≤0.4% by weight in polypropylene (21 CFR §178.3295). Compliance is verified via thermogravimetric analysis (TGA) to measure residual DMDBS post-processing or solvent extraction followed by HPLC quantification .

Advanced Research Questions

Q. How do molecular interactions between DMDBS and polymer chains influence crystallization kinetics in ternary blends (e.g., SEBS:PP:LDPE)?

  • Methodological Answer : Atomic Force Microscopy (AFM) and polarized optical microscopy (POM) can visualize spherulite formation dynamics. In ternary blends, DMDBS preferentially interacts with PP due to its higher hydrophobicity, reducing LDPE nucleation sites. Synchrotron X-ray scattering can quantify lamellar thickness distribution .
  • Data Contradiction : Some studies report inconsistent ηnuc\eta_{\text{nuc}} values due to variations in polymer blend ratios (e.g., 20:38:42 SEBS:PP:LDPE vs. 25:50:25). Statistical design of experiments (DoE) is critical to isolate blend-composition effects .

Q. What mechanisms explain contradictory findings on DMDBS's thermal stability in recycled HDPE under oxidative conditions?

  • Methodological Answer : Conflicting data arise from differences in polymer aging protocols (e.g., UV exposure vs. thermal degradation). Accelerated aging tests coupled with pyrolysis-GC/MS can identify DMDBS degradation products (e.g., benzaldehyde derivatives). Oxygen permeability of the polymer matrix also modulates degradation rates .
  • Resolution Strategy :
  • Compare oxidative stability using ASTM D3895 (oven aging) vs. ISO 4892 (UV exposure).
  • Apply kinetic models (e.g., Arrhenius) to extrapolate long-term stability .

Q. How can researchers optimize DMDBS dispersion in nanocomposites to enhance mechanical properties without inducing phase separation?

  • Methodological Answer : Use melt-blending with twin-screw extruders at controlled shear rates (50–100 rpm) and temperatures (180–200°C). Dispersion efficiency is quantified via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS). Surface modification of DMDBS with silane coupling agents improves compatibility with polar polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.